molecular formula C13H14N4O3 B2624493 (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799791-89-2

(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2624493
CAS No.: 799791-89-2
M. Wt: 274.28
InChI Key: KSFRXBHDIOJSLR-VIZOYTHASA-N
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Description

(E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic organic compound characterized by the presence of a benzylidene group, a dihydroxybenzene moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 3,4-dihydroxybenzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

    Catalysts: Using catalysts to speed up the reaction.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.

    Automation: Utilizing automated reactors to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzene moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the dihydroxybenzene moiety suggests it could interact with enzymes that have active sites capable of hydrogen bonding or π-π interactions.

Medicine

Medically, (E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. The dihydroxybenzene moiety can participate in redox reactions, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3,4-dihydroxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Similar structure but without the methyl group on the imidazole ring.

    (E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazone: Similar structure but with a hydrazone instead of a hydrazide.

Uniqueness

(E)-N’-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of both the dihydroxybenzene and imidazole moieties, which confer distinct chemical reactivity and biological activity. The methyl group on the imidazole ring can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-14-4-5-17(9)8-13(20)16-15-7-10-2-3-11(18)12(19)6-10/h2-7,18-19H,8H2,1H3,(H,16,20)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFRXBHDIOJSLR-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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